![molecular formula C17H20F3N5S2 B609020 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Overview
Description
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a complex organic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophene derivatives and formamide.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Thiazole Ring: The thiazole ring is often introduced through condensation reactions involving thioamides and α-haloketones.
Addition of the Trifluoroethyl Group: This step typically involves nucleophilic substitution reactions using trifluoroethyl halides.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole or piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the thiazole ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its thieno[2,3-d]pyrimidine core and the functional groups attached to it. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include those with thieno[2,3-d]pyrimidine cores or those containing piperazine and thiazole rings. Some examples are:
Thieno[2,3-d]pyrimidine Derivatives: These compounds are often studied for their potential biological activities.
Piperazine Derivatives: Known for their use in various pharmaceutical applications.
Thiazole Derivatives: These compounds are explored for their antimicrobial and anticancer properties.
Biological Activity
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the context of drug development.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core that is substituted with a piperazine moiety and a trifluoroethyl group. The presence of a thiazole ring further enhances its biological activity profile. The molecular formula is and its IUPAC name reflects its intricate structure.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀F₃N₅S |
IUPAC Name | 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine |
CAS Number | 1454920-20-7 |
Anticancer Potential
Research indicates that compounds similar to this one may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that thieno[2,3-d]pyrimidines can inhibit cancer cell lines by interfering with key signaling pathways such as MAPK and PI3K/Akt pathways.
A notable study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may also have similar effects due to its structural analogies .
The proposed mechanism of action for this compound involves the inhibition of specific protein interactions crucial for cancer cell survival. For example:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit kinases that are vital for cancer cell proliferation.
- Disruption of Protein Interactions : By disrupting interactions between oncogenic proteins (such as menin and MLL fusion proteins), it can induce apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds within the same class:
- Anti-Leukemic Activity : A study highlighted that derivatives targeting the menin-MLL interaction led to reduced proliferation of leukemia cells and increased differentiation markers .
- In Vitro Studies : In vitro assays demonstrated that thieno[2,3-d]pyrimidine derivatives showed potent activity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were significantly lower than those of standard chemotherapeutic agents .
- Synergistic Effects : Research has suggested that when combined with other therapeutic agents (e.g., DOT1L inhibitors), these compounds may enhance therapeutic efficacy and overcome resistance mechanisms in cancer cells .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization requires a factorial design of experiments (DoE) to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, reflux conditions in ethanol or DMF with triethylamine as a base (common in heterocyclic syntheses) can enhance cyclization efficiency . Statistical methods like response surface modeling (RSM) help identify optimal conditions while minimizing trial-and-error approaches . Key parameters to monitor include reaction time (e.g., 8–12 hours for heterocycle formation) and stoichiometric ratios of intermediates .
Q. What spectroscopic methods are recommended for characterizing the compound’s structure?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the thieno[2,3-d]pyrimidine core and piperazine linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula, especially for distinguishing trifluoroethyl and dihydrothiazol moieties .
- IR Spectroscopy : Identify functional groups like C=N (1600–1680 cm) and C-S (600–700 cm) bonds .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., kinase inhibition or GPCR modulation). For example:
- Kinase Inhibition : Use ADP-Glo™ assays to test activity against kinases like PI3K or EGFR, given the compound’s heterocyclic motifs .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density distributions, identifying reactive sites for substitutions (e.g., trifluoroethyl group’s electron-withdrawing effects) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to prioritize derivatives with improved binding affinity .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., solubility, CYP450 interactions) to filter candidates .
Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Track reaction pathways (e.g., O or H labeling) to confirm intermediates in heterocycle formation .
- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity) to distinguish competing mechanisms .
- In Situ Spectroscopy : Use FTIR or Raman spectroscopy to detect transient intermediates during synthesis .
Q. How to conduct structure-activity relationship (SAR) studies on analogs of this compound?
- Methodological Answer :
- Core Modifications : Systematically alter substituents (e.g., replace trifluoroethyl with methyl or cyclopropyl groups) and assess bioactivity .
- Piperazine Substitutions : Test variants with ethylpiperazine or coumarin-linked piperazine to evaluate steric/electronic effects .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Properties
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDROHXKTATJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCN(CC2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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